

A Technical Guide to 2-Hydroxy Probenecid-d6 for Research Applications

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Compound of Interest

Compound Name: 2-Hydroxy Probenecid-d6

Cat. No.: B15145077

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and research applications of **2-Hydroxy Probenecid-d6**. This deuterated analog of a primary probenecid metabolite is a critical tool for pharmacokinetic and metabolic studies, offering enhanced accuracy in bioanalytical assays.

Commercial Suppliers and Product Specifications

2-Hydroxy Probenecid-d6 is available from various specialized chemical suppliers catering to the research and development community. While availability and product specifications are subject to change, the following provides a summary of typical product information.

Researchers are advised to request certificates of analysis from suppliers for the most accurate and up-to-date data.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|----------|----------------|--------------|--|----------------------------|
| Veeprho | DVE001348 | 1330180-97-6 | C ₁₃ H ₁₃ D ₆ NO ₅ S | 307.40 |

Note: This table is not exhaustive and represents a snapshot of available information. It is recommended to contact suppliers directly for current specifications, including purity and isotopic enrichment.

The Role of 2-Hydroxy Probenecid-d6 in Research

2-Hydroxy Probenecid-d6 serves as an ideal internal standard for the quantification of probenecid and its metabolites in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard is a gold-standard technique in bioanalysis, as it corrects for variability in sample preparation and instrument response, leading to more accurate and precise results.

Probenecid itself is a uricosuric agent used in the treatment of gout.[2] It functions by inhibiting the renal tubular reabsorption of uric acid.[2] Understanding the pharmacokinetics of probenecid and its metabolites, such as 2-Hydroxy Probenecid, is crucial for optimizing its therapeutic use and investigating potential drug-drug interactions.

Experimental Protocol: Quantification of Probenecid in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

The following is a representative, detailed methodology for the analysis of probenecid in human plasma. While this protocol does not explicitly name **2-Hydroxy Probenecid-d6**, it outlines the standard procedures for which this deuterated compound would be the appropriate internal standard.

Sample Preparation (Solid-Phase Extraction)[3]

- To 90 µL of human plasma, add 10 µL of the internal standard working solution (**2-Hydroxy Probenecid-d6** in a suitable solvent).
- Vortex the sample for 30 seconds.
- Dilute the sample with 500 µL of 0.2% formic acid in water and mix for 30 seconds.
- Condition a solid-phase extraction (SPE) cartridge (e.g., Agilent Bond Elute 96-well plate) with 1 mL of methanol followed by 1 mL of 0.2% formic acid in water.
- Load the diluted plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with 2 mL of 5% methanol in water.

- Elute the analyte and internal standard with 1 mL of 1% formic acid in methanol, followed by 1 mL of 80% acetonitrile in water.
- Evaporate the eluate to dryness under a stream of nitrogen gas at 45°C.
- Reconstitute the residue in 150 µL of a mobile phase-like solution (e.g., 60:40 v/v mixture of 0.1% formic acid in water and methanol).
- Centrifuge the reconstituted sample at 3500 rpm for 5 minutes.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions[3]

- Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)
- Mobile Phase A: 0.05% Formic Acid in Water
- Mobile Phase B: 0.05% Formic Acid in Methanol
- Flow Rate: 0.2 mL/min
- Gradient:
 - Start with 35% B
 - Increase to 70% B over 6 minutes
- Injection Volume: 5 µL

Mass Spectrometry Conditions (Triple Quadrupole)[3]

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - Probenecid: To be determined by direct infusion and optimization.

- **2-Hydroxy Probenecid-d6** (Internal Standard): To be determined by direct infusion and optimization.
- Source Parameters: Optimized for maximum signal intensity (e.g., nebulizer gas, heating gas, interface temperature, etc.).

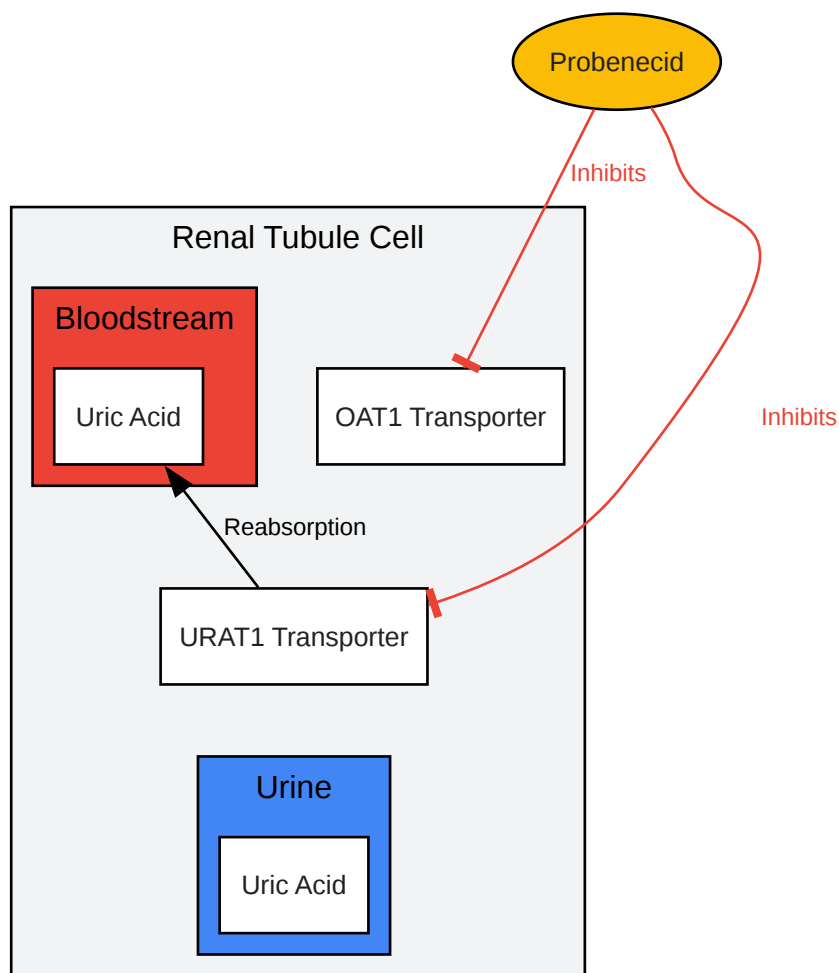
Visualizing the Experimental Workflow and Probenecid's Mechanism of Action

To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the signaling pathway of probenecid.



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Figure 1. Experimental workflow for the bioanalysis of probenecid.



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Figure 2. Probenecid's mechanism of action in the renal tubule.

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References

- 1. veeprho.com [veeprho.com]
- 2. go.drugbank.com [go.drugbank.com]

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